

N-Ethylhexylone vs other synthetic cathinones

DAT SERT affinity

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Compound Focus: N-Ethylhexylone

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Comparison of In Vitro Monoamine Transporter Affinities

The following table summarizes experimental data on the potency of various N-ethyl substituted cathinones to inhibit the dopamine (DAT) and serotonin (SERT) transporters, providing a measure of their affinity and selectivity [1]. Lower IC₅₀ and K_i values indicate higher potency.

Table 1: Monoamine Transporter Inhibition and Binding Affinities of Selected Synthetic Cathinones [1]

Compound	[³ H]MPP+ Uptake Inhibition at hDAT (IC ₅₀ , μM)	[³ H]5-HT Uptake Inhibition at hSERT (IC ₅₀ , μM)	hDAT/hSERT Inhibition Ratio	[³ H]WIN 35,428 Binding at hDAT (K _i , μM)	[³ H]Imipramine Binding at hSERT (K _i , μM)
NEC (N-ethyl-cathinone)	1.44 (±0.11)	>100	157	2.33 (±0.45)	>100
NEB (N-ethyl-buphedrone)	0.305 (±0.025)	51.20 (±1.51)	168	0.198 (±0.019)	90.07 (±6.13)

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NEPD (N-ethyl-pentedrone)	0.091 (±0.018)	76.39 (±2.09)	844	0.042 (±0.007)	24.64 (±2.48)
NEH (N-ethyl-hexedrone)	0.073 (±0.013)	>100	1457	0.121 (±0.012)	35.94 (±8.51)
NEHP (N-ethyl-heptedrone)	0.251 (±0.024)	>100	426	0.107 (±0.018)	40.58 (±3.21)
α-PVP (control)	0.124 (±0.006)	>100	3222	0.019 (±0.002)	>100
Cocaine (control)	0.238 (±0.016)	2.01 (±0.28)	8	0.307 (±0.04)	0.56 (±0.04)

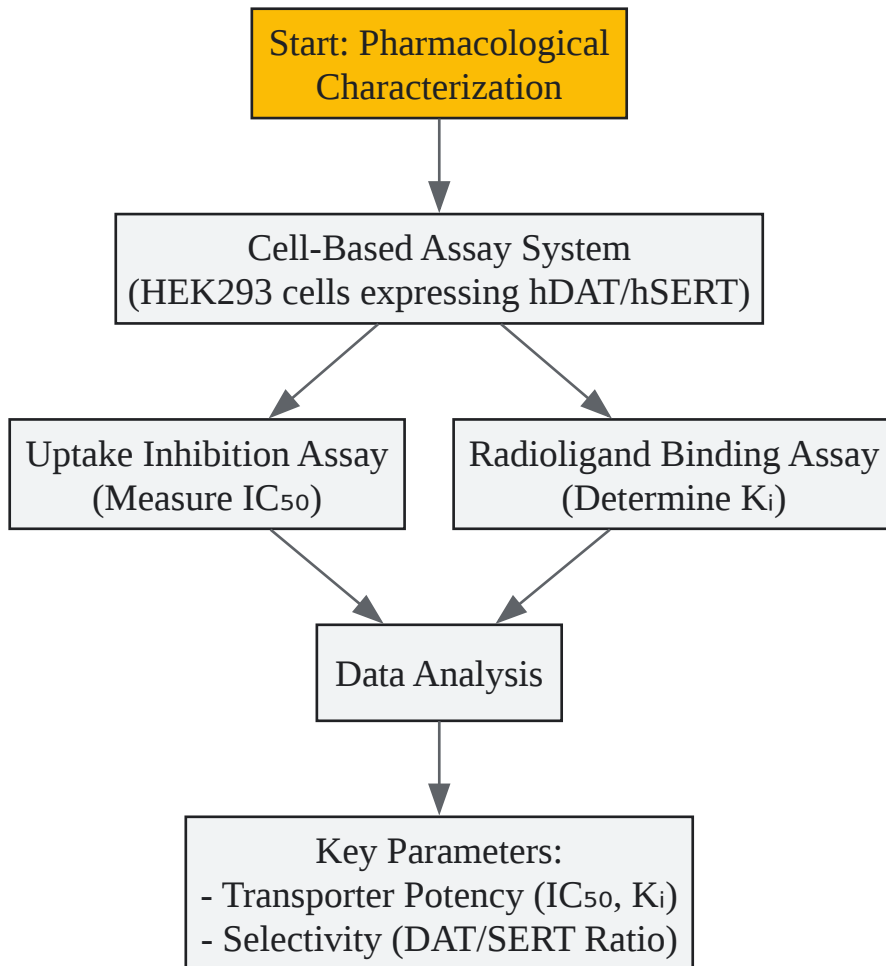
Key Experimental Protocols

The data in Table 1 was generated using standardized in vitro assays [1]:

- Cell Model:** Experiments were conducted using HEK293 cells expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).
- Uptake Inhibition Assay:** This measures the compound's ability to block the transport of radiolabeled neurotransmitters ([³H]dopamine or [³H]serotonin). The IC₅₀ value represents the concentration of the cathinone needed to inhibit 50% of the neurotransmitter uptake.
- Binding Affinity Assay:** This determines how effectively the compound displaces a known radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]imipramine for SERT) from the transporter binding site. The K_i value (inhibition constant) quantifies the binding affinity, with a lower K_i indicating higher affinity.
- DAT/SERT Ratio Calculation:** This ratio (calculated as $(1/\text{DAT IC}_{50}) / (1/\text{SERT IC}_{50})$) indicates selectivity for DAT over SERT. A higher ratio suggests greater dopaminergic activity and is

associated with a higher abuse liability [1].

This experimental workflow for determining the pharmacological profile of a cathinone can be visualized as follows:



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Insights and Relationship to N-Ethylhexylone

While **N-ethylhexylone** was not included in the primary study above, understanding the structure-activity relationships (SAR) of cathinones can provide context.

- **Structural Considerations:** **N-ethylhexylone** is a **3,4-methylenedioxy-N-alkyl cathinone**, sharing the benzodioxol ring substitution with MDMA-like compounds [2] [3]. In contrast, the compounds in Table 1 (like NEH and NEPD) are **N-alkyl cathinones** without this ring substitution [1]. The methylenedioxy group typically enhances serotonin transporter (SERT) activity.

- **Predicted Profile:** Based on its structure, **N-ethylhexylone** would be expected to have a different pharmacological profile than the compounds listed. It would likely exhibit **lower DAT selectivity** and a more balanced or serotonergic profile compared to the highly DAT-selective N-ethyl-hexedrone (NEH) [3]. This aligns with the general classification where methylenedioxy cathinones (like methylone) often have MDMA-like effects with significant SERT activity.

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References

1. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues [pmc.ncbi.nlm.nih.gov]
2. N-Butyl-Norbutylone and N-Ethylhexylone [mdpi.com]
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